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Compound of Interest

A-AMYL CINNAMIC ALDEHYDE
DIETHYL ACETAL

Cat. No.: B1275436

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a-amyl
cinnamic aldehyde diethyl acetal (ACA diethyl acetal), a key fragrance ingredient. This
document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
This information is critical for quality control, structural elucidation, and the development of new
formulations in the fragrance and related industries.

Chemical Structure and Properties
« IUPAC Name: 2-(diethoxymethyl)-1-phenylhept-1-ene

« CAS Number: 60763-41-9[1][2]

« Molecular Formula: C1sH2502[3]

« Molecular Weight: 276.42 g/mol [4]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for a-amyl
cinnamic aldehyde diethyl acetal. While experimental spectra are referenced in databases such
as PubChem, publicly available detailed peak lists with assignments are limited.[5] The data
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presented here is a consolidation of predicted values and characteristic spectral features for

the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
~7.2-75 m 5H
(CeH5s)
~6.5 S 1H Vinylic proton
Acetal proton (-
~4.5 s 1H
CH(OEt)2)
Methylene protons (-
~3.4-3.6 q 4H yenep (
OCH2CHs)
Methylene protons
~2.2 t 2H adjacent to double
bond
Methylene protons of
~1.2-16 m 6H
amyl group
Methyl protons (-
~1.1 t 6H y'p (
OCH2CHs)
Methyl protons of
~0.9 t 3H VP
amyl group
Table 2: Predicted 3C NMR Data
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Chemical Shift (6) ppm

Assignment

~140 Quaternary aromatic carbon
~128 - 130 Aromatic CH carbons

~138 Vinylic carbon (quaternary)
~125 Vinylic carbon (CH)

~101 Acetal carbon (-CH(OEt)2)

~60 Methylene carbons (-OCH2CH3)
~32 Methylene carbon of amyl group
~30 Methylene carbon of amyl group
~29 Methylene carbon of amyl group
~22 Methylene carbon of amyl group
~15 Methyl carbons (-OCH2CH3)
~14 Methyl carbon of amyl group

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm—?) Vibration Functional Group
3000 - 3100 C-H Stretch Aromatic/Vinylic
2850 - 3000 C-H Stretch Aliphatic

1600, 1495, 1450 C=C Stretch Aromatic Ring
~1650 C=C Stretch Alkene

1050 - 1150 C-O Stretch Acetal (strong)

Mass Spectrometry (MS)
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Table 4: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment
276 [M]* (Molecular lon)
231 [M - OCH2CHs]*

205 [M - CsHa1]*

103 [CH(OCH2CHs3)2]*

EX

perimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

e Sample Preparation:

Dissolve 5-25 mg of a-amyl cinnamic aldehyde diethyl acetal in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, Acetone-ds, Benzene-de).[6]

The solvent should be chosen based on the solubility of the compound and to avoid

overlapping signals with the analyte.

Filter the solution through a pipette with a cotton or glass wool plug to remove any
particulate matter.[7]

Transfer the filtered solution to a clean, dry 5 mm NMR tube.[8]

o Data Acquisition:

o

o

Acquire *H and 3C NMR spectra on a spectrometer operating at a field strength of 300
MHz or higher for better resolution.

For *H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-
noise ratio.
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o For 3C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the 13C isotope.

o Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid
in structural elucidation and assignment of proton and carbon signals.

Infrared (IR) Spectroscopy
o Sample Preparation (Liquid Sample):

o As a-amyl cinnamic aldehyde diethyl acetal is a liquid at room temperature, it can be
analyzed directly as a thin film.[9]

o Place a small drop of the neat liquid between two IR-transparent salt plates (e.g., NaCl or
KBr).[10]

o Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of
the sample directly on the ATR crystal.[11]

o Data Acquisition:
o Record the spectrum over the mid-IR range (typically 4000-400 cm~1).[12]

o Acquire a background spectrum of the empty salt plates or ATR crystal before running the

sample.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Introduction:

o Due to its volatility, Gas Chromatography (GC) is the preferred method for introducing the
sample into the mass spectrometer.[13]

o Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or
dichloromethane).
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¢ GC-MS Parameters:

(¢]

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used for
fragrance analysis.

o Injection: Inject a small volume (e.g., 1 pL) of the dilute solution into the GC inlet.

o Oven Program: A temperature gradient program is used to separate the components of
the sample. A typical program might start at a low temperature (e.g., 50 °C) and ramp up
to a higher temperature (e.g., 250 °C).

o lonization: Electron lonization (El) at 70 eV is a standard method for generating fragments
for library matching.

o Data Acquisition:

o The mass spectrometer will scan a range of m/z values (e.g., 40-500 amu) to detect the
molecular ion and its fragments.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a-amyl cinnamic aldehyde diethyl acetal.
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Caption: Workflow for Spectroscopic Analysis.

This comprehensive guide provides the foundational spectroscopic information and
experimental considerations for working with a-amyl cinnamic aldehyde diethyl acetal. For
mission-critical applications, it is always recommended to acquire experimental data on the
specific sample being used for confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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